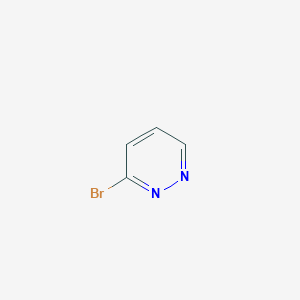

3-Bromopyridazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSUJOMLYXAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520082 | |

| Record name | 3-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88491-61-6 | |

| Record name | 3-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyridazine (CAS Number: 88491-61-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridazine is a halogenated pyridazine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique chemical structure, featuring a reactive bromine atom on the electron-deficient pyridazine ring, makes it an attractive starting material for a variety of cross-coupling reactions and other functional group transformations. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 88491-61-6 | [1][2] |

| Molecular Formula | C₄H₃BrN₂ | [2][3] |

| Molecular Weight | 158.98 g/mol | [2][3] |

| Appearance | White to off-white or pale yellow solid | [4][5] |

| Melting Point | 70-75 °C | [4] |

| Boiling Point | ~270 °C at 760 mmHg | [6] |

| Density | ~1.7 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in water. | [4][5] |

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not publicly available in full, various suppliers indicate their availability upon request.[3][6][7][8][9][10] The expected spectral characteristics are consistent with the compound's structure.

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of a pyridazine precursor. The following is a representative, detailed protocol:

Materials:

-

3-Hydroxypyridazine

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Heptane

-

Ethyl acetate

-

Ice water

-

2M Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

Under a dry atmosphere and with mechanical stirring, carefully heat phosphorus oxybromide (158 g, 552 mmol) to 80 °C until it is completely molten.[1]

-

In a single portion, add 3-hydroxypyridazine (30.5 g, 317 mmol) to the molten phosphorus oxybromide. The reaction mixture will rapidly change color from orange to yellow and may eventually form a black solid.[1]

-

Increase the reaction temperature to 120 °C and maintain for 3 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice water bath.[1]

-

Slowly and carefully add ice water (total 300 mL) to the reaction mixture. Control the rate of addition to manage the exothermic reaction.[1]

-

While stirring, some solids may remain undissolved. Add 2M aqueous sodium hydroxide solution (180 mL) and continue stirring for 45 minutes until all solids have dissolved.[1]

-

Extract the aqueous solution with dichloromethane (5 x 250 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a gray/brown solid.[1]

-

Purify the crude product by silica gel column chromatography using a 1:1 mixture of heptane and ethyl acetate as the eluent.[1]

-

Combine the fractions containing the desired product and concentrate under vacuum to yield this compound as a green/gray solid. A typical yield is around 69%.[1]

-

Confirm the purity of the final product using techniques such as GC-MS.[1]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules.[4][5][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7][11]

-

Add the palladium catalyst (e.g., 1.5-5 mol%) and, if necessary, the appropriate ligand.[11]

-

Add the degassed solvent system.[11]

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[7][11][12]

-

Upon completion, cool the reaction to room temperature.[7][11]

-

Dilute the mixture with ethyl acetate and wash with water and then brine.[7][11]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][11]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-arylpyridazine.[7][11]

-

Characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques.[7]

Suzuki-Miyaura Coupling Workflow Diagram

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][13][14][15][16][17] this compound serves as a key intermediate in the synthesis of these pharmacologically active molecules.

Pyridazine Derivatives as Kinase Inhibitors in Oncology

A significant area of research focuses on the development of pyridazine-containing compounds as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in oncology.[9][10][] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular domain of EGFR are used to treat various cancers. The pyridazine scaffold can be incorporated into novel EGFR inhibitors to potentially overcome resistance to existing therapies.[19][20]

-

PI3K/Akt/mTOR Pathway Inhibitors: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[21][22][23][24][25][26][27][28][29][30] Pyridazine derivatives have been designed and synthesized as inhibitors of key components of this pathway, such as PI3Kα and mTOR.[21][30]

EGFR Signaling Pathway and Inhibition Diagram

Caption: A simplified diagram showing the EGFR signaling pathway and the point of inhibition by a pyridazine-based inhibitor.

PI3K/Akt/mTOR Signaling Pathway and Inhibition Diagram

Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, indicating inhibition points for pyridazine-based compounds.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[28] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a key building block for the creation of novel pyridazine derivatives with a wide range of potential pharmacological activities. For researchers and professionals in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for the design and synthesis of next-generation therapeutics, particularly in the field of oncology.

References

- 1. 88491-61-6 | CAS DataBase [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 88491-61-6 | FB72022 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 88491-61-6|this compound|BLD Pharm [bldpharm.com]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. ijper.org [ijper.org]

- 24. Recent advances in targeting mTOR signaling pathway using small molecule inhibitors | Semantic Scholar [semanticscholar.org]

- 25. Imidazopyrazine Derivatives As Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. mdpi.com [mdpi.com]

- 28. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-Bromopyridazine

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of 3-Bromopyridazine, focusing on its core molecular attributes.

Core Molecular Data

A summary of the key molecular identifiers for this compound is presented below. This information is foundational for experimental design, chemical synthesis, and regulatory documentation.

| Parameter | Value | Reference |

| Chemical Formula | C4H3BrN2 | [1][2][3] |

| Molecular Weight | 158.98 g/mol | [1][2][3] |

| CAS Number | 88491-61-6 | [1][2][3][4] |

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the provided search results for this specific compound, generally adhere to standardized analytical techniques.

Molecular Formula Determination: The empirical formula of a compound like this compound is typically determined through elemental analysis. This involves the combustion of a known mass of the sample and quantifying the resulting amounts of carbon dioxide, water, and nitrogen gas. The presence of bromine is often determined by techniques such as ion chromatography or X-ray fluorescence after sample digestion. High-resolution mass spectrometry can further confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight of a compound. A small sample of this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The peak corresponding to the molecular ion provides the molecular weight of the compound. The value of 158.98 g/mol is the average molecular weight calculated from the isotopic masses and their natural abundances.[1][2][3]

Logical Relationship of Core Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromopyridazine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromopyridazine, with a particular focus on its melting point. The document includes tabulated data, detailed experimental protocols for melting point determination, and graphical representations of the experimental workflow and the physical state transitions.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its chemical structure, featuring a pyridazine ring substituted with a bromine atom, allows for a variety of chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic substitutions.[1] Understanding its physical properties is critical for its handling, storage, and application in synthetic chemistry.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 88491-61-6 | [1][3][4] |

| Molecular Formula | C₄H₃BrN₂ | [1][2][4] |

| Molecular Weight | ~157.0 g/mol ; 158.98 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 70-75 °C [1]; ~70-73 °C [3] | |

| Boiling Point | 269.972 °C (at 760 mmHg) | [5] |

| Density | 1.727 g/cm³ | [5] |

| Solubility | Moderately soluble in DMSO and DMF; Soluble in ethanol and dichloromethane; Sparingly soluble/low solubility in water. | [1][3] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a key indicator of its purity. The following protocol describes a standard method for determining the melting point range of this compound using a capillary melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A pure substance typically has a sharp melting point range of 1-2°C.

Materials and Apparatus

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Mortar and pestle

-

Spatula

Detailed Methodology

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a mortar and pestle, finely grind the crystalline solid into a powder. This ensures uniform packing and heat transfer.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.

-

Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end of the tube.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to a rapid heating rate to approach the expected melting point (e.g., 10-15°C below the lower expected limit of 70°C).

-

-

Measurement:

-

Begin heating the sample.

-

When the temperature is approximately 15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the entire solid sample has turned into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing any subsequent measurements.

-

Always use a fresh capillary tube and sample for each determination to ensure accuracy.

-

Visualizations

Diagrams are provided below to illustrate key workflows and relationships relevant to the physical properties of this compound.

Experimental Workflow for Melting Point Determination

The following diagram outlines the logical steps for determining the melting point of a solid organic compound like this compound.

Temperature-Dependent Physical State of this compound

This diagram illustrates the relationship between temperature and the physical state of this compound, highlighting its melting point range.

References

Solubility Profile of 3-Bromopyridazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in chemical synthesis, purification, formulation, and screening. This technical guide provides a comprehensive overview of the solubility of this compound, addressing both qualitative and quantitative aspects.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide presents detailed experimental data for a closely related structural analog, 3-amino-6-bromopyridazine . This information provides a valuable benchmark for estimating the solubility behavior of this compound and for designing experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃BrN₂ | [1] |

| Molecular Weight | 158.98 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 70-75 °C | [2] |

| Boiling Point | 269.97 °C at 760 mmHg | [1] |

| Density | 1.727 g/cm³ | [1] |

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound exhibits moderate solubility in common polar aprotic organic solvents and is sparingly soluble in water.[2]

-

Dimethyl Sulfoxide (DMSO): Moderate solubility.[2]

-

N,N-Dimethylformamide (DMF): Moderate solubility.[2]

-

Water: Sparingly soluble.[2]

Quantitative Solubility of 3-Amino-6-bromopyridazine in Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of 3-amino-6-bromopyridazine in a range of pure organic solvents at various temperatures, as determined by the isothermal saturation method.[3] This data is presented as a valuable proxy for understanding the solubility behavior of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10² |

| Methanol | 278.15 | 0.2011 |

| 283.15 | 0.2209 | |

| 288.15 | 0.2435 | |

| 293.15 | 0.2681 | |

| 298.15 | 0.2952 | |

| 303.15 | 0.3251 | |

| 308.15 | 0.3581 | |

| 313.15 | 0.3945 | |

| 318.15 | 0.4348 | |

| 323.15 | 0.4793 | |

| Ethanol | 278.15 | 0.1112 |

| 283.15 | 0.1241 | |

| 288.15 | 0.1385 | |

| 293.15 | 0.1546 | |

| 298.15 | 0.1725 | |

| 303.15 | 0.1925 | |

| 308.15 | 0.2148 | |

| 313.15 | 0.2396 | |

| 318.15 | 0.2673 | |

| 323.15 | 0.2981 | |

| n-Propanol | 278.15 | 0.0763 |

| 283.15 | 0.0861 | |

| 288.15 | 0.0972 | |

| 293.15 | 0.1097 | |

| 298.15 | 0.1238 | |

| 303.15 | 0.1398 | |

| 308.15 | 0.1578 | |

| 313.15 | 0.1782 | |

| 318.15 | 0.2012 | |

| 323.15 | 0.2271 | |

| Isopropanol | 278.15 | 0.0531 |

| 283.15 | 0.0609 | |

| 288.15 | 0.0698 | |

| 293.15 | 0.0800 | |

| 298.15 | 0.0916 | |

| 303.15 | 0.1049 | |

| 308.15 | 0.1200 | |

| 313.15 | 0.1373 | |

| 318.15 | 0.1569 | |

| 323.15 | 0.1793 | |

| n-Butanol | 278.15 | 0.0571 |

| 283.15 | 0.0651 | |

| 288.15 | 0.0741 | |

| 293.15 | 0.0843 | |

| 298.15 | 0.0958 | |

| 303.15 | 0.1088 | |

| 308.15 | 0.1236 | |

| 313.15 | 0.1403 | |

| 318.15 | 0.1593 | |

| 323.15 | 0.1809 | |

| Acetone | 278.15 | 0.2913 |

| 283.15 | 0.3201 | |

| 288.15 | 0.3524 | |

| 293.15 | 0.3887 | |

| 298.15 | 0.4295 | |

| 303.15 | 0.4755 | |

| 308.15 | 0.5274 | |

| 313.15 | 0.5861 | |

| 318.15 | 0.6525 | |

| 323.15 | 0.7277 | |

| Toluene | 278.15 | 0.0101 |

| 283.15 | 0.0118 | |

| 288.15 | 0.0137 | |

| 293.15 | 0.0159 | |

| 298.15 | 0.0185 | |

| 303.15 | 0.0215 | |

| 308.15 | 0.0250 | |

| 313.15 | 0.0291 | |

| 318.15 | 0.0338 | |

| 323.15 | 0.0393 | |

| Propylene Glycol | 278.15 | 0.2813 |

| 283.15 | 0.3175 | |

| 288.15 | 0.3592 | |

| 293.15 | 0.4074 | |

| 298.15 | 0.4631 | |

| 303.15 | 0.5276 | |

| 308.15 | 0.6022 | |

| 313.15 | 0.6885 | |

| 318.15 | 0.7884 | |

| 323.15 | 0.9042 | |

| DMF | 278.15 | 1.151 |

| 283.15 | 1.282 | |

| 288.15 | 1.429 | |

| 293.15 | 1.593 | |

| 298.15 | 1.777 | |

| 303.15 | 1.984 | |

| 308.15 | 2.215 | |

| 313.15 | 2.476 | |

| 318.15 | 2.768 | |

| 323.15 | 3.097 | |

| Water | 278.15 | 0.002574 |

| 283.15 | 0.002951 | |

| 288.15 | 0.003392 | |

| 293.15 | 0.003908 | |

| 298.15 | 0.004513 | |

| 303.15 | 0.005223 | |

| 308.15 | 0.006057 | |

| 313.15 | 0.007037 | |

| 318.15 | 0.008191 | |

| 323.15 | 0.009551 |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound in organic solvents, based on the isothermal saturation (shake-flask) method.

Objective: To determine the equilibrium concentration of the solute in a given solvent at a constant temperature.

Materials:

-

This compound (or analog)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of the solid solute is added to a known volume or mass of the solvent in the jacketed glass vessel. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.

-

The vessel is sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The jacketed vessel is connected to the thermostatic water bath set to the desired temperature.

-

The solution is continuously agitated using a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. The optimal time for reaching equilibrium should be determined experimentally.

-

-

Sample Withdrawal and Phase Separation:

-

After equilibration, stirring is stopped, and the suspension is allowed to settle for a sufficient time (e.g., 2-4 hours) to allow for the sedimentation of the excess solid.

-

A sample of the supernatant is carefully withdrawn using a pre-warmed syringe to avoid temperature-induced precipitation.

-

The withdrawn sample is immediately filtered through a chemically inert syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

The clear, saturated filtrate is accurately diluted with the mobile phase or a suitable solvent.

-

The concentration of the solute in the diluted sample is determined using a validated HPLC-UV method. A calibration curve is generated using standard solutions of the solute of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is calculated from the measured concentration and the dilution factor.

-

Results are typically reported in units of mole fraction (as shown in the table), mg/mL, or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the isothermal saturation method for solubility determination is illustrated in the diagram below.

References

Synthesis of 3-Bromopyridazine from a Pyridazinone Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromopyridazine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The primary focus of this document is the conversion of a pyridazin-3(2H)-one precursor to the desired this compound via a halogenation reaction. While direct literature on the bromination of pyridazin-3(2H)-one is scarce, this guide provides a comprehensive, inferred protocol based on the well-established synthesis of its chloro-analog, 3-chloropyridazine.

Reaction Overview

The synthesis of this compound from pyridazin-3(2H)-one is achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyridazinone tautomer is replaced by a bromine atom. This transformation is typically facilitated by a strong brominating agent, such as phosphorus oxybromide (POBr₃). The reaction proceeds by activating the carbonyl group of the pyridazinone, making it susceptible to nucleophilic attack by the bromide ion.

Experimental Protocol

The following experimental protocol is adapted from the analogous synthesis of 3-chloropyradazine and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Pyridazin-3(2H)-one

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend pyridazin-3(2H)-one (1.0 eq) in dichloromethane.

-

Addition of Brominating Agent: Carefully add phosphorus oxybromide (3.0 eq) to the suspension at room temperature. The addition should be done portion-wise to control any initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from pyridazin-3(2H)-one.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| Pyridazin-3(2H)-one | 96.09 | 1.0 | User-defined |

| Phosphorus oxybromide | 286.69 | 3.0 | Calculated based on precursor amount |

| Reaction Condition | Value |

| Solvent | Dichloromethane |

| Temperature | Reflux (~40°C) |

| Reaction Time | 4-6 hours |

| Product | Molecular Weight ( g/mol ) |

| This compound | 158.98 |

Visualization of the Synthesis

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation from pyridazinone to this compound.

Caption: Step-by-step experimental workflow for the synthesis.

An In-depth Technical Guide to 3-Bromopyridazine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromopyridazine (CAS No. 88491-61-6), a key heterocyclic building block in medicinal chemistry and materials science. Its unique physicochemical properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] This document details its commercial availability, provides an exemplary experimental protocol for its application in cross-coupling reactions, and outlines a typical synthetic workflow.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. Purity levels are typically high, often exceeding 95%. The following table summarizes a selection of commercial suppliers and their offerings. Prices and availability are subject to change and may vary based on quantity and purity.

| Supplier | CAS Number | Available Quantities | Price (USD) | Purity | Notes |

| Fluorochem | 88491-61-6 | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g, 500 g | £8.00 (250mg) to £1897.00 (500g) | 95% | Stock available in various locations.[2] |

| ChemShuttle | 88491-61-6 | 25 g, 100 g | $300.00 (25g), $800.00 (100g) | Not Specified | Typically in stock; larger quantities available upon inquiry. |

| Biosynth | 88491-61-6 | 5 g, 10 g, 25 g, 50 g, 100 g | From $900.00 | Not Specified | Lead times of 4-6 weeks may apply.[3] |

| Manchester Organics | 88491-61-6 | Small quantities (e.g., 2g) | Inquire for pricing | Not Specified | Limited stock, discounts on larger volumes.[4] |

| Watsonnoke Scientific | 88491-61-6 | Inquire for quantities | Inquire for pricing | ≥ 98% | Enterprise standard, identified by HNMR/IR.[5] |

| Parchem | 88491-61-6 | Inquire for quantities | Inquire for pricing | Not Specified | Specialty chemical supplier.[6] |

| BLD Pharm | 88491-61-6 | Inquire for quantities | Inquire for pricing | Not Specified | Storage at -20°C recommended.[7] |

Note: The product has been noted as discontinued by Sigma-Aldrich. Users should verify stock with other suppliers.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create more complex molecular architectures, a critical step in drug discovery.[8]

The following workflow illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Arylpyridazine

This section provides a detailed, representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is adapted from general procedures found in the literature.[8]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vessel (e.g., round-bottom flask) with reflux condenser

-

Inert atmosphere setup (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a clean, dry reaction vessel, add this compound (1 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2 equiv).

-

Add a solvent mixture of DME and water (e.g., a 4:1 ratio).

-

Fit the vessel with a reflux condenser.

-

-

Degassing:

-

Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Catalyst Addition:

-

Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the degassed mixture.

-

-

Reaction:

-

Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the this compound starting material is fully consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.

-

Dry the separated organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylpyridazine product.

-

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 88491-61-6 | FB72022 | Biosynth [biosynth.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. watsonnoke.com [watsonnoke.com]

- 6. parchem.com [parchem.com]

- 7. 88491-61-6|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

Technical Guide on 3-Bromopyridazine: Safety, Handling, and Precautionary Measures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 3-Bromopyridazine (CAS No: 88491-61-6). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential health and safety risks.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₄H₃BrN₂.[1][2][3][4] It is primarily available as a solid.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂ | [1][2][3][4] |

| Molecular Weight | 158.98 g/mol | [1][2][4] |

| CAS Number | 88491-61-6 | [1][3][4][5] |

| Appearance | Solid | [2] |

| Density | 1.726 - 1.727 g/cm³ | [3][6] |

| Boiling Point | 269.972 °C at 760 mmHg | [6] |

| Flash Point | 117.075 °C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and to handle it accordingly. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Pictograms:

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 1/2) | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

(Note: Classification may vary slightly between suppliers. The most conservative classification should be adopted.)[1][5]

Safe Handling and Experimental Workflow

Adherence to a strict protocol is essential when handling this compound to ensure the safety of personnel and the integrity of the experiment. The following workflow outlines the key stages of handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocol for Safe Handling

1. Preparation and Storage:

-

Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.[7]

-

Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][7][8][9] The storage area should be secure and accessible only to authorized personnel.[8] Keep the container tightly sealed to prevent moisture ingress.[5][8][9]

2. Personal Protective Equipment (PPE):

-

A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.

| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |

| Eyes/Face | Safety Goggles with side shields / Face Shield | Must be worn at all times. For tasks with a higher splash risk, a face shield is required in addition to goggles.[5][7] |

| Skin | Chemical-resistant Lab Coat & Gloves | A flame-retardant lab coat is recommended. Nitrile gloves are suitable for handling; inspect before use and change frequently.[5][7] |

| Respiratory | Fume Hood or Respirator | All handling, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7] |

| Feet | Closed-toe Shoes | Open-toed shoes are strictly prohibited in the laboratory.[7] |

3. Handling and Use:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[5][7]

-

Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[8][9] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5]

-

Tools: Use non-sparking tools and equipment to prevent ignition sources.[5][9]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7][8]

4. Disposal:

-

Waste Collection: Collect all waste material (including contaminated PPE and absorbent materials) in a designated, properly labeled, and sealed container for hazardous chemical waste.

-

Disposal Route: Dispose of the waste through a licensed and approved waste disposal contractor, in accordance with all local, regional, and national regulations.[8] Do not dispose of it down the drain.[9]

Emergency Procedures

Rapid and appropriate response is critical in an emergency. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][10] |

| Eye Contact | Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][10] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area immediately.[5] Wear the full PPE as described in section 3.2. Avoid breathing dust or vapors.[5] Remove all sources of ignition.[5][9]

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, or use an inert absorbent material (e.g., sand, vermiculite) to contain the chemical.[9] Place the collected material into a suitable, labeled container for disposal.[9] Avoid generating dust.[5] Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][8]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[8][9]

-

Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][8][9] Evacuate the area and fight the fire from a safe distance.[8]

References

- 1. This compound | C4H3BrN2 | CID 13126699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 88491-61-6 | FB72022 | Biosynth [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-pyridazine, CAS No. 88491-61-6 - iChemical [ichemical.com]

- 7. benchchem.com [benchchem.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectral Data Analysis of 3-Bromopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Bromopyridazine. Due to the limited availability of publicly accessible experimental spectra, this guide combines predicted data with established analytical principles to serve as a valuable resource for the identification and characterization of this compound.

Introduction to this compound

This compound (C₄H₃BrN₂) is a halogenated pyridazine derivative with a molecular weight of 158.98 g/mol . Its structural and electronic properties make it a significant building block in medicinal chemistry and materials science. Accurate spectral analysis is crucial for confirming its identity and purity in various research and development applications.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry data for this compound. These predictions are based on established chemical shift correlations and fragmentation patterns for similar heterocyclic and brominated compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.0 - 9.2 | Doublet of doublets | J ≈ 4.5, 1.5 Hz | H6 |

| ~7.7 - 7.9 | Doublet of doublets | J ≈ 9.0, 1.5 Hz | H4 |

| ~7.5 - 7.7 | Doublet of doublets | J ≈ 9.0, 4.5 Hz | H5 |

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 157 | C6 |

| ~145 - 147 | C3 |

| ~130 - 132 | C4 |

| ~125 - 127 | C5 |

Note: The carbon attached to bromine (C3) is expected to be significantly deshielded.

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Relative Abundance |

| 158/160 | Molecular ion peak [M]⁺ and [M+2]⁺ | High (characteristic bromine isotope pattern) |

| 79 | [C₄H₃N₂]⁺ fragment (loss of Br) | Moderate to High |

| 52 | [C₃H₂N]⁺ fragment | Moderate |

Note: The presence of two peaks of nearly equal intensity for the molecular ion is a hallmark of a monobrominated compound, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and mass spectra for this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

3.1.2. ¹H NMR Acquisition Parameters (500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

3.1.3. ¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Mass Spectrometry Protocol (GC-MS with EI)

3.2.1. Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.2.2. Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.2.3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

discovery and history of pyridazine derivatives

An In-depth Technical Guide to the Discovery and History of Pyridazine Derivatives

Introduction to the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field of medicinal chemistry.[1] Its distinct electronic characteristics, notably its capacity to function as a hydrogen bond acceptor and its significant dipole moment, establish it as a versatile and valuable scaffold for the creation of biologically active molecules.[1][2] Pyridazine and its derivatives, such as pyridazinone, form the core of numerous compounds that exhibit a broad spectrum of pharmacological activities. These activities span applications in oncology, anti-inflammatory treatments, antimicrobial agents, and cardiovascular medicine.[1][3][4] This guide offers a comprehensive overview of the historical discovery, synthesis, mechanisms of action, and therapeutic potential of pyridazine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Early Discovery and Foundational Synthesis

The history of pyridazine chemistry begins in the late 19th century with the pioneering work of German chemist Emil Fischer.

Fischer's Initial Synthesis

In 1886, during his seminal research on indole synthesis, Emil Fischer inadvertently prepared the first pyridazine derivative.[4][5] This discovery occurred through the condensation reaction of phenylhydrazine with levulinic acid.[5] Fischer, a Nobel laureate renowned for his work on purines and sugars, also discovered phenylhydrazine in 1875, a compound that would prove crucial for identifying carbohydrates and for the synthesis of various heterocyclic systems.[6][7][8]

Synthesis of the Parent Heterocycle

While Fischer synthesized a derivative, the parent pyridazine heterocycle was first prepared in 1895 by Tauber.[4][9] An alternative early route to the parent compound involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step.[5] However, a more efficient and widely recognized synthesis route starts from maleic hydrazide.[5] The foundational and most common methods for synthesizing the pyridazine ring involve the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (NH₂NH₂).[4][5]

Key Milestones and Chemical Properties

Despite its early discovery, significant interest in pyridazine chemistry was delayed. This was largely because, for many decades, no naturally occurring pyridazine compounds were known.[9]

Discovery in Nature

The field was revitalized in 1971 with the discovery of the first naturally occurring pyridazines, specifically hexahydropyridazines, produced by the bacterium Streptomyces jamaicensis.[9] Shortly thereafter, the antifungal agent pyridazomycin was isolated from Streptomyces violaceoniger.[9] These discoveries marked a turning point, demonstrating the biological relevance of the pyridazine scaffold and spurring further research into synthetic derivatives.

Physicochemical Properties

The pyridazine ring possesses a unique set of physicochemical properties that are key to its function in molecular recognition and drug design.[2][10] It is a weakly basic heterocycle characterized by a high dipole moment and a robust capacity for dual hydrogen bonding.[2][4][10] These attributes contribute to its use as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine, and can enhance aqueous solubility and facilitate the formation of crystalline salts.[2]

Quantitative Data Summary

The unique properties of the pyridazine scaffold can be quantified, providing a basis for its application in rational drug design.

| Property | Value | Reference |

| Dipole Moment | ~4 D | [4] |

| pKa (weakly basic) | 2.3 | [4] |

| Physical State | Colorless liquid | [4] |

| Boiling Point | 207 °C | [4] |

| Solubility | Miscible with water and benzene | [4] |

| Table 1: Physicochemical Properties of the Parent Pyridazine Ring. |

The biological activity of pyridazine derivatives is often quantified by their inhibitory concentrations.

| Compound | Target | Activity (IC₅₀) | Application | Reference |

| Ridogrel (analog) | Thromboxane A2 Receptor | 6 µM | Anti-platelet | |

| Talazoparib | PARP-1/2 | <2 nM | Anticancer | |

| Olaparib | PARP-1 | 5 nM | Anticancer | |

| Deucravacitinib | TYK2 | - | Anti-inflammatory | [2] |

| Relugolix | GnRH Receptor | - | Hormone Therapy | |

| Table 2: Biological Activity of Selected Pyridazine-Containing Drugs. |

Experimental Protocols

The synthesis of pyridazine derivatives can be achieved through various established methods. Below are representative protocols based on common literature procedures.

Protocol 1: General Synthesis of Pyridazinones from 1,4-Ketoacids

This method is a foundational technique for creating the pyridazinone core structure.[4]

-

Reaction Setup : A 1,4-ketoacid (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

Hydrazine Addition : Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

-

Cyclization : The reaction mixture is heated to reflux for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation : Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification : The resulting crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final pyridazinone product.

Protocol 2: Synthesis of Aryl-Substituted Pyridazines from Fulvenes

This protocol describes a more specialized synthesis for creating fused-ring pyridazines.[9]

-

Reaction Setup : A 1,2-diacylcyclopentadiene (fulvene) derivative (1 equivalent) is dissolved in methanol at room temperature.

-

Hydrazine Addition : Hydrazine hydrate (1.2 equivalents) is added to the solution.

-

Reaction : The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Extraction : The product is extracted using a separatory funnel with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is evaporated, and the resulting solid product is purified. Purity can be assessed by measuring the melting point range.[9]

-

Characterization : The final product structure is confirmed using analytical techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Mechanism of Action

Pyridazine derivatives have been successfully developed into drugs that target key nodes in disease-related signaling pathways.

Inhibition of Tyrosine Kinase 2 (TYK2)

Deucravacitinib is a recently approved drug for treating plaque psoriasis that contains a pyridazine ring.[2][10] It functions as a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.

-

Mechanism : TYK2 is crucial for mediating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib locks the enzyme in an inactive conformation. This prevents the activation of the catalytic (JH1) domain, thereby blocking downstream signaling cascades that are responsible for the inflammatory response in psoriasis. This allosteric mechanism provides high selectivity for TYK2 over other JAK family members, reducing off-target effects.

Other Notable Mechanisms

-

PARP Inhibition : Phthalazinone derivatives of pyridazine, such as olaparib and talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. They are used in cancer therapy, particularly for patients with BRCA mutations.

-

GnRH Receptor Antagonism : Relugolix is a pyridazine-containing drug that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist, used in the treatment of uterine fibroids and prostate cancer.

-

Cyclin-Dependent Kinase (CDK) Inhibition : Certain pyridopyridazine derivatives have been shown to inhibit signal cascades that regulate cell proliferation by targeting cyclin-dependent kinases, indicating their potential as anticancer agents.[3][11]

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the pyridazine heterocycle has a rich history. Its unique electronic and physical properties have enabled the development of a diverse range of derivatives with significant therapeutic applications. The continued exploration of novel synthetic routes and a deeper understanding of its role in modulating biological pathways ensure that pyridazine and its analogs will remain a focal point for innovation in medicinal and agricultural chemistry for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Pyridazine - Wikipedia [en.wikipedia.org]

- 6. Emil Fischer - Wikipedia [en.wikipedia.org]

- 7. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 8. Emil Fischer | Science History Institute [sciencehistory.org]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

Fundamental Reactivity of the Pyridazine Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of the pyridazine ring system. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, governs its reactivity, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[4][5] This guide delves into the core principles of pyridazine reactivity, offering detailed experimental protocols for key transformations and presenting quantitative data to aid in research and development.

Physicochemical and Electronic Properties

The reactivity of the pyridazine ring is a direct consequence of its electronic structure. The two adjacent nitrogen atoms exert a strong inductive electron-withdrawing effect, leading to a significant polarization of the ring. This results in a high dipole moment and reduced aromaticity compared to benzene.[2] These properties are fundamental to its role in molecular recognition and drug design.[2][6]

The basicity of pyridazine is modest, with a pKa of 2.0, which is considerably lower than that of pyridine (pKa = 5.2).[2] This weak basicity ensures that H-bonding interactions are preserved at lower pH values, a valuable trait in drug-target interactions.[2] The electron-deficient character also acidifies the ring C-H bonds, with the C-3 hydrogen atom being a better C-H bond donor than those in pyridine or pyrimidine.[2]

Table 1: Physicochemical Properties of Pyridazine

| Property | Value | Reference |

|---|---|---|

| pKa | 2.0 | [2] |

| Aromaticity Index (IA) | 79 (Benzene = 100) | [2] |

| Calculated C-H pKa (C-3/C-6) | ~35-36 | [7][8] |

| Calculated C-H pKa (C-4/C-5) | ~37-38 | [7][8] |

| Polar Surface Area (TPSA) | 25.8 Ų |[9] |

Electrophilic Aromatic Substitution

The pyridazine ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms.[5][10] Direct electrophilic attack on the carbon atoms of the ring is difficult and often requires harsh conditions. Instead, electrophiles typically react at a nitrogen atom.[10]

To facilitate EAS on the carbon skeleton, the reactivity of the ring must be enhanced. This can be achieved in two primary ways:

-

Introduction of Electron-Donating Groups: Attaching electron-donating groups (e.g., amino or alkoxy groups) to the ring can increase the electron density, making it more susceptible to electrophilic attack.[4]

-

Formation of N-Oxides: Oxidation of one of the ring nitrogens to an N-oxide dramatically changes the reactivity profile. The N-oxide group can donate electron density back into the ring through resonance, activating the C-4 and C-6 positions for electrophilic attack.[4][11][12] Following the substitution reaction, the N-oxide can be deoxygenated to yield the substituted pyridazine.[13]

Caption: Logical relationship of pyridazine's core reactivity.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is one of the most important reaction types for the functionalization of this heterocycle. Halogenated pyridazines are common substrates, where the halogen acts as a good leaving group.

The reaction generally proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex).[14] Nucleophilic attack is favored at the positions ortho and para to the ring nitrogens (C-3, C-6, and sometimes C-4), analogous to the reactivity of pyridine.[15] In some cases, particularly with strong nucleophiles like potassium amide in liquid ammonia, cine-substitution or the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur.[14]

This protocol is adapted from the synthesis of 3-(but-3-yn-1-yloxy)-4-pyridazinecarbonitrile.[16]

-

Materials: 3-Chloro-4-pyridazinecarbonitrile (1.0 mmol), but-3-yn-1-ol (1.2 mmol), sodium hydride (60% dispersion in mineral oil, 1.5 mmol), anhydrous tetrahydrofuran (THF, 10 mL).

-

Procedure:

-

A solution of but-3-yn-1-ol (1.2 mmol) in anhydrous THF (3 mL) is added dropwise to a stirred suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

A solution of 3-chloro-4-pyridazinecarbonitrile (1.0 mmol) in anhydrous THF (2 mL) is added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched by the careful addition of water (10 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel (e.g., using an eluent system like ethyl acetate/light petroleum) to afford the pure product.

-

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazine nucleus, enabling the formation of C-C and C-N bonds.[17] These methods have significantly expanded the chemical diversity accessible from pyridazine scaffolds.[18] Halogenated pyridazines, particularly chloro- and iodopyridazines, are excellent substrates for these transformations.[17][19]

Commonly employed cross-coupling reactions include:

-

Suzuki Reaction: Coupling of a halopyridazine with an organoboron reagent.[17]

-

Sonogashira Reaction: Coupling of a halopyridazine with a terminal alkyne.[17][20]

-

Stille Reaction: Coupling with an organotin compound.[21]

-

Heck Reaction: Coupling with an alkene.[20]

-

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling a halopyridazine with an amine.[17][22]

Caption: General experimental workflow for a cross-coupling reaction.

Cycloaddition Reactions

Pyridazine derivatives can participate in various cycloaddition reactions, acting either as the 4π (diene) or 2π (dienophile) component.[23] These reactions are valuable for constructing complex polycyclic and fused ring systems.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Electron-deficient pyridazines can act as azadienes in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles like enamines or silyl enol ethers.[24] The initial cycloadduct often undergoes a retro-Diels-Alder reaction to eliminate N2, leading to the formation of a new aromatic ring.[16] Intramolecular versions of this reaction are particularly efficient for building fused systems.[16]

-

[3+2] and [3+3] Cycloadditions: Pyridazinium ylides can act as 1,3-dipoles in [3+2] cycloaddition reactions to form fused pyrrolo[1,2-b]pyridazine systems.[23] Other variations, such as [3+3] annulations, have also been reported for synthesizing highly functionalized pyridazine esters.[23]

Table 2: Examples of Cycloaddition Reactions Involving Pyridazines

| Reaction Type | Pyridazine Component | Partner | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Inverse Demand | 4-Pyridazinecarbonitriles | Alkynes | Fused Benzonitriles | [16] |

| [4+2] Inverse Demand | 1,2,3-Triazines | 1-Propynylamines | Pyridazines | [25] |

| [3+2] Cycloaddition | Pyridazinium Ylides | Ethyl Propiolate | Pyrrolo[1,2-b]pyridazines | [23] |

| [3+2] Cycloaddition | Diazopropane | Pyridazinones | Pyrazolo[3,4-d]pyridazinones |[23] |

Reactivity of Pyridazine N-Oxides

As mentioned, N-oxidation is a key strategy for activating the pyridazine ring. Beyond facilitating electrophilic substitution, pyridazine N-oxides have unique reactivity. Upon photochemical irradiation, they can undergo rearrangement or release atomic oxygen (O(3P)).[26][27] This latter property allows them to serve as photoactivatable surrogates for reactive oxygen species, capable of mediating reactions like arene C-H oxidation and DNA cleavage.[26][27] The specific reaction pathway can often be controlled by the choice of catalyst; for example, UV irradiation in the presence of a rhodium catalyst can convert pyridazine N-oxides into 2-aminofurans.[28]

This protocol is a general representation based on the work of Danishefsky and co-workers.[27]

-

Materials: Pyridazine N-oxide derivative (e.g., 5a in the cited paper, 1.0 equiv), substrate for oxidation (e.g., an electron-rich arene, 5.0 equiv), degassed solvent (e.g., CH2Cl2).

-

Procedure:

-

In a quartz reaction vessel, dissolve the pyridazine N-oxide (1.0 equiv) and the substrate (5.0 equiv) in the degassed solvent.

-

Ensure the system is under an inert atmosphere by degassing the solution (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solution).

-

Irradiate the reaction mixture with a suitable UV lamp (e.g., 350 nm) at a controlled temperature.

-

Monitor the reaction for the consumption of the N-oxide starting material. The reaction time can vary (e.g., 3.5 hours in the cited example).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue using column chromatography to isolate the oxidized product.

-

Application in Drug Development

The versatile reactivity of the pyridazine ring, combined with its unique ability to engage in hydrogen bonding and π-π stacking interactions, makes it a privileged scaffold in medicinal chemistry.[1][29] Pyridazine derivatives have been developed as potent agents targeting a wide array of biological processes, including inflammation and cancer.[1][30] For instance, they have been incorporated into inhibitors of kinases, glutaminase 1 (GLS1), and bromodomain-containing proteins (BRD), demonstrating their utility in targeting aberrant tumor metabolism and cell signaling.[1]

Caption: Pyridazine inhibitor in a generic kinase signaling pathway.

Conclusion

The pyridazine ring system exhibits a rich and diverse reactivity profile fundamentally shaped by its electron-deficient character. While challenging to functionalize via classical electrophilic substitution, it readily undergoes nucleophilic substitution and is an excellent substrate for modern metal-catalyzed cross-coupling reactions. Furthermore, its participation in various cycloaddition reactions and the unique photochemical properties of its N-oxides provide powerful avenues for the synthesis of complex molecular architectures. A thorough understanding of these reactivity principles is essential for leveraging the full potential of the pyridazine scaffold in the design and development of novel therapeutics and functional materials.

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. diazine electrophilic substitution.pptx [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. mdpi.com [mdpi.com]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Use of Polyfunctionalized Pyridazines as Reactive Species for Bui...: Ingenta Connect [ingentaconnect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyridazine synthesis [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]

- 30. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Bromopyridazine Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction